molecular formula C10H8F2N2 B7892256 1-(2,5-Difluorobenzyl)imidazole

1-(2,5-Difluorobenzyl)imidazole

Cat. No.: B7892256
M. Wt: 194.18 g/mol
InChI Key: SIKCAZFSUIKQAA-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their wide range of applications in various fields, including medicine, agriculture, and industrial chemistry. The presence of the 2,5-difluorobenzyl group in this compound adds unique properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorobenzyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-difluorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as erbium triflate, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorobenzyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP) to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide (TBHP) in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(2,5-Difluorobenzyl)imidazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)imidazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, it can inhibit the growth of bacteria by targeting key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorobenzyl)imidazole
  • 1-(3-(Trifluoromethyl)benzyl)imidazole
  • 1-(2,4-Difluorophenyl)-6-methyl-1H-benzo[d]imidazole

Uniqueness

1-(2,5-Difluorobenzyl)imidazole is unique due to the specific positioning of the fluorine atoms on the benzyl group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-9-1-2-10(12)8(5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKCAZFSUIKQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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